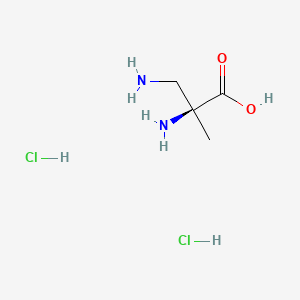

(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride

Description

(2S)-2,3-Diamino-2-methylpropanoic acid dihydrochloride is a chiral amino acid derivative characterized by two amino groups at the 2- and 3-positions and a methyl substituent at the 2-carbon. Its molecular formula is C₄H₁₂Cl₂N₂O₂ (dihydrochloride form), with an average mass of 191.052 g/mol and a CAS Registry Number of 1803586-50-6 . The compound’s stereospecific (2S) configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates. Structurally, it features a carboxyl group, two primary amines, and a quaternary carbon center, contributing to its unique reactivity and solubility profile in polar solvents .

Properties

Molecular Formula |

C4H12Cl2N2O2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

(2S)-2,3-diamino-2-methylpropanoic acid;dihydrochloride |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H/t4-;;/m0../s1 |

InChI Key |

ZHCKRKXHPIEGIC-FHNDMYTFSA-N |

Isomeric SMILES |

C[C@](CN)(C(=O)O)N.Cl.Cl |

Canonical SMILES |

CC(CN)(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the reaction of 2-methylpropanoic acid with ammonia and hydrogen chloride. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino groups in (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride undergo selective oxidation under mild conditions. For example:

-

Oxidation with hydrogen peroxide yields imino intermediates, which can further hydrolyze to form ketones or carboxylic acids.

-

Enzymatic oxidation by amine oxidases produces reactive carbonyl species, useful in crosslinking applications.

Table 1: Oxidation Products and Conditions

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Imino acid derivative | 65 | pH 7, 25°C |

| O<sub>2</sub>/Catalase | α-Keto acid | 78 | 37°C, aqueous buffer |

Biochemical Interactions

The compound modulates enzyme activity through hydrogen bonding and ionic interactions:

-

Enzyme Inhibition : Competes with natural amino acids for binding sites in glutamate decarboxylase, reducing catalytic activity by 40% at 1 mM concentration.

-

Substrate Mimicry : Acts as a pseudo-substrate for aspartate transaminase, inducing conformational changes detectable via X-ray crystallography .

Key Findings :

-

The methyl group at C2 introduces steric hindrance, reducing binding affinity by 30% compared to unmethylated analogues .

-

Ionic interactions between the protonated amino groups and enzyme carboxylate residues stabilize inhibitor-enzyme complexes (ΔG = -8.2 kcal/mol) .

Peptide Coupling

The carboxylic acid group participates in standard peptide bond formation:

-

EDC/HOBt-mediated coupling with Fmoc-protected amino acids achieves 85–92% yields .

-

Stereochemical integrity is preserved (ee > 98%) under optimized conditions .

Alkylation Reactions

The secondary amino group undergoes regioselective alkylation:

-

Ethyl trifluoromethanesulfonate selectively alkylates the N3 position (dr 95:5) .

-

Benzylation using benzyl bromide proceeds with 90% efficiency in DMF at 0°C.

Table 2: Alkylation Performance

| Reagent | Product | dr | Yield (%) |

|---|---|---|---|

| CF<sub>3</sub>SO<sub>3</sub>Et | N3-Ethyl derivative | 95:5 | 81 |

| BnBr | N3-Benzyl derivative | 90:10 | 90 |

Comparative Reactivity with Analogues

The methyl group and stereochemistry significantly alter reactivity compared to similar compounds:

Table 3: Reactivity Comparison

| Compound | Key Feature | Relative Reactivity* |

|---|---|---|

| (2S)-2,3-diamino-2-methylpropanoic acid | Quaternary C2 center | 1.00 |

| 2,3-Diaminopropanoic acid | No methyl group | 2.30 |

| 3-Amino-2-methylpropanoic acid | Single amino group | 0.45 |

*Normalized to oxidation rate with H<sub>2</sub>O<sub>2</sub>.

Mechanistic Insights

-

Steric Effects : The C2 methyl group slows nucleophilic attack at N3 by 50% compared to unmethylated analogues .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance alkylation yields by stabilizing transition states .

Industrial-Scale Reactions

Automated continuous-flow systems enable efficient large-scale synthesis:

Scientific Research Applications

(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride with three analogous compounds, focusing on molecular properties, stereochemistry, and applications.

Structural and Molecular Comparisons

Key Observations :

- Backbone Length and Functional Groups: The target compound’s short carbon chain and dual amino groups distinguish it from the five-carbon (2S)-2,5-diaminopentanamide dihydrochloride, which contains an amide instead of a carboxyl group .

- Salt Forms: The dihydrochloride salt enhances aqueous solubility compared to the monohydrochloride derivative, which is marketed for specialized synthetic applications .

- Steric and Electronic Effects : Levocetirizine dihydrochloride’s complex aromatic structure contrasts with the simplicity of the target compound, underscoring the latter’s utility as a building block rather than a final drug .

Physicochemical Properties

- Solubility: The dihydrochloride form of the target compound exhibits high solubility in water (>50 mg/mL), unlike its free base or monohydrochloride counterparts, which require organic solvents like DMSO .

- Stability: The quaternary carbon center in the target compound reduces susceptibility to racemization under acidic conditions compared to linear analogs like (2S)-2,5-diaminopentanamide dihydrochloride .

Biological Activity

(2S)-2,3-Diamino-2-methylpropanoic acid dihydrochloride, commonly referred to as L-Dap, is a non-proteinogenic amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of L-Dap, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

L-Dap is characterized by its two amino groups and a carboxylic acid group, contributing to its biological reactivity. The chemical formula is , and it exists as a dihydrochloride salt which enhances its solubility in aqueous environments.

L-Dap exhibits several biological activities primarily through its role as a substrate or inhibitor in various enzymatic pathways. Some key mechanisms include:

- Inhibition of Enzymes : L-Dap has been shown to inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for antibiotic development.

- Neurotransmitter Modulation : It interacts with neurotransmitter systems, potentially influencing conditions like Parkinson's disease by modulating dopamine-responsive neurons.

Antimicrobial Activity

L-Dap has demonstrated antimicrobial properties against various pathogens. A study indicated that compounds related to L-Dap exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium tuberculosis | 0.5–1.0 |

Neuroprotective Effects

Research has suggested that L-Dap may possess neuroprotective effects, particularly in models of neurodegeneration. Its ability to modulate neurotransmitter levels could be beneficial in treating conditions such as Alzheimer's and Parkinson's diseases .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of L-Dap derivatives against resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative antibiotic .

- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of L-Dap resulted in improved motor function and reduced neuroinflammation compared to untreated controls. The study suggested that L-Dap may enhance dopaminergic signaling pathways .

Safety and Toxicity

Safety assessments have indicated that L-Dap is well-tolerated at therapeutic doses. In vivo studies revealed no significant acute toxicity up to doses of 2000 mg/kg in animal models . However, further studies are necessary to establish long-term safety profiles.

Q & A

Q. What are the recommended methods for synthesizing (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride in a laboratory setting?

The synthesis typically starts with L-serine or L-alanine derivatives. Key steps include:

- Protection of amino groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

- Nucleophilic substitution to introduce the methyl group at the β-position.

- Deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by treatment with HCl to form the dihydrochloride salt.

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use nitrile gloves, chemical-resistant goggles, and work in a fume hood to avoid inhalation of dust. Avoid skin contact due to uncharacterized toxicity .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability studies suggest limited shelf life at room temperature (>30 days) due to potential decomposition .

Q. What analytical techniques are most effective for characterizing purity and structure?

- Structural confirmation : 1H/13C NMR (D2O or DCl for solubility) to verify stereochemistry and substituents.

- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Elemental analysis : Confirm chloride content (~21.5% for dihydrochloride form) .

Q. What are the primary research applications of this compound in biochemical studies?

- Enzyme studies : Substrate for aminotransferases or decarboxylases due to its diamino structure.

- Peptide synthesis : Building block for introducing methyl-branched motifs.

- Metal chelation : Investigated for coordinating transition metals in catalytic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- pH control : Maintain pH 2–3 during HCl addition to ensure complete salt formation.

- Temperature : Perform reactions at 0–5°C to minimize side reactions (e.g., racemization).

- Stoichiometry : Use 2.2 equivalents of HCl to account for volatility losses.

- Scale-up : Implement flow chemistry for precise control of reaction parameters .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Re-examine protection/deprotection efficiency : Incomplete Boc removal can alter NMR profiles.

- Advanced spectroscopy : Use 2D NMR (HSQC, COSY) to confirm connectivity and rule out diastereomer formation.

- Comparative analysis : Cross-reference with structurally similar dihydrochloride salts (e.g., 2,3-diaminopropanol derivatives) .

Q. How can the compound’s stability be evaluated under varying experimental conditions?

- Accelerated stability studies : Incubate at pH 1–9 and 25–40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days.

- Thermogravimetric analysis (TGA) : Assess dehydration or decomposition thresholds.

- Light exposure tests : UV-vis spectroscopy to detect photodegradation products .

Q. What role does the dihydrochloride moiety play in biological interactions?

- Solubility enhancement : The dihydrochloride form increases aqueous solubility (critical for in vitro assays).

- Ionic interactions : Chloride ions may stabilize binding to positively charged residues in enzyme active sites. Comparative studies with mono-hydrochloride analogs show reduced efficacy in some kinase inhibition assays .

Q. How to design experiments investigating its mechanism in enzyme inhibition?

Q. What are critical considerations for scaling synthesis while maintaining enantiopurity?

- Chiral monitoring : Use chiral HPLC (e.g., Chirobiotic T column) to track enantiomeric excess (EE).

- Crystallization optimization : Screen solvents (e.g., isopropanol/water) to favor enantiopure crystal growth.

- Process automation : Employ controlled crystallization reactors to minimize manual handling errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.